molecular formula C22H24N2O4 B5913423 N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913423
M. Wt: 380.4 g/mol
InChI Key: IQFPWJWPRHBDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as EPIQ or EPIQ-1, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell survival pathways.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of specific proteins involved in cell survival pathways. The compound has been shown to inhibit the activity of proteins such as AKT and mTOR, which are involved in the regulation of cell growth and survival. By inhibiting these proteins, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research in the field of cancer treatment. However, one of the limitations of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound and identify specific targets that it interacts with. This may lead to the development of more potent and specific inhibitors of cancer cell growth. Another direction is to investigate the potential of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in combination with other anti-cancer drugs, as it may have synergistic effects when used in combination. Additionally, further research is needed to determine the toxicity and safety profile of the compound in animal models and humans.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-ethoxyaniline with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain the final product.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-28-16-11-9-15(10-12-16)23-21(26)19-20(25)17-7-5-6-8-18(17)24(22(19)27)13-14(2)3/h5-12,14,25H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPWJWPRHBDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.